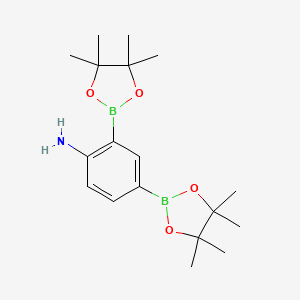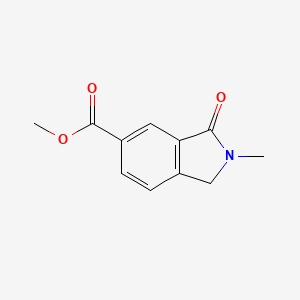![molecular formula C17H24N2O2 B13931226 Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13931226.png)
Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate is a compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable amine with a spirocyclic ketone under reductive amination conditions. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity .
化学反応の分析
Types of Reactions
Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand for sigma receptors, which play a role in neuroprotection and neuroinflammation.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials with unique structural properties
作用機序
The mechanism of action of Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with sigma receptors. Sigma receptors are chaperone proteins located at the mitochondrion-associated membrane of the endoplasmic reticulum. Upon binding to these receptors, the compound can modulate various signaling pathways, leading to effects such as neuroprotection and analgesia .
類似化合物との比較
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester
- 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid tert-butyl ester
Uniqueness
Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties. Its ability to act as a sigma receptor ligand sets it apart from other similar compounds, making it a valuable candidate for further research and development .
特性
分子式 |
C17H24N2O2 |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
benzyl 8-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c18-11-15-6-7-17(10-15)8-9-19(13-17)16(20)21-12-14-4-2-1-3-5-14/h1-5,15H,6-13,18H2 |
InChIキー |
YTJWIBRUXBIZFT-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCN(C2)C(=O)OCC3=CC=CC=C3)CC1CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13931151.png)



![6-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13931176.png)
![[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride](/img/structure/B13931187.png)

![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)

![Naphtho[2,3-b]benzofuran-4-ylboronic acid](/img/structure/B13931230.png)


